molecular formula C16H9BrMg B6296699 Pyren-1-ylmagnesium bromide, 0.25 M in 2-MeTHF CAS No. 138181-90-5

Pyren-1-ylmagnesium bromide, 0.25 M in 2-MeTHF

Cat. No. B6296699
CAS RN: 138181-90-5
M. Wt: 305.45 g/mol
InChI Key: FXYHAVMIFMSVFP-UHFFFAOYSA-M
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Description

Pyren-1-ylmagnesium bromide is a chemical compound with the formula C16H9BrMg. It is typically available as a 0.25 M solution in 2-Methyltetrahydrofuran (2-MeTHF) .


Molecular Structure Analysis

The molecular structure of Pyren-1-ylmagnesium bromide consists of a pyrene moiety (a polycyclic aromatic hydrocarbon composed of four fused benzene rings) bonded to a magnesium bromide group . The exact three-dimensional structure would require more detailed spectroscopic analysis to determine.


Physical And Chemical Properties Analysis

Pyren-1-ylmagnesium bromide is a liquid at room temperature. It has a molecular weight of 305.4561 . As a Grignard reagent, it is highly reactive and sensitive to moisture and air.

Safety and Hazards

Pyren-1-ylmagnesium bromide is a hazardous chemical. It is flammable and can cause severe burns and eye damage. It may also be harmful if swallowed or inhaled, and it may cause respiratory irritation. It is suspected of causing cancer .

Mechanism of Action

Target of Action

Pyren-1-ylmagnesium bromide is an organometallic compound . It is typically used as a Grignard reagent in organic synthesis . The primary targets of this compound are typically carbon-containing compounds, particularly those with electrophilic carbon atoms .

Mode of Action

As a Grignard reagent, Pyren-1-ylmagnesium bromide acts as a nucleophile, attacking electrophilic carbon atoms in various organic compounds . This leads to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by Pyren-1-ylmagnesium bromide would depend on the specific reaction it is used in. As a Grignard reagent, it is involved in many types of organic synthesis reactions, each of which may involve different biochemical pathways .

Pharmacokinetics

It is primarily used in laboratory settings for chemical reactions .

Result of Action

The result of Pyren-1-ylmagnesium bromide’s action is the formation of new organic compounds via the creation of new carbon-carbon bonds . The exact molecular and cellular effects would depend on the specific compounds being synthesized .

Action Environment

The action of Pyren-1-ylmagnesium bromide can be influenced by various environmental factors. For instance, it is sensitive to moisture and air, undergoing hydrolysis or oxidation reactions when exposed to these conditions . Therefore, it is typically used under anhydrous and inert atmosphere conditions .

properties

IUPAC Name

magnesium;1H-pyren-1-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9.BrH.Mg/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;;/h1-5,7-10H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYHAVMIFMSVFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=[C-]C=CC(=C43)C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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